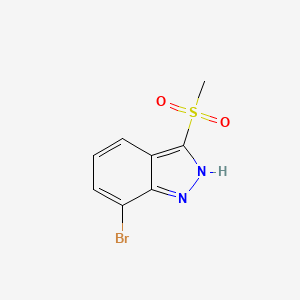

7-Bromo-3-(methylsulfonyl)-1H-indazole

Description

Significance of Indazole Scaffolds in Contemporary Medicinal Chemistry Research

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in modern medicinal chemistry. nih.govpnrjournal.com Its structural versatility and ability to form key interactions with biological targets have led to its incorporation into numerous clinically successful drugs and investigational compounds. researchgate.net The significance of the indazole scaffold is underscored by its wide range of pharmacological activities, which include, but are not limited to, anti-inflammatory, anti-cancer, anti-HIV, antibacterial, and anti-diabetic properties. nih.govnih.gov

The indazole nucleus is structurally similar to purines like adenine (B156593) and guanine, allowing it to act as a bioisostere and interact with a variety of enzymes and receptors, such as protein kinases, which are crucial targets in oncology. researchgate.net Marketed drugs such as Axitinib (a kinase inhibitor for renal cell carcinoma), Pazopanib (a multi-tyrosine kinase inhibitor), and Entrectinib (an inhibitor of ALK, ROS1, and TRK for various cancers) prominently feature the indazole core, highlighting its importance in cancer therapy. mdpi.com The ability to substitute the indazole ring at various positions allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it an attractive template for drug design. nih.govpnrjournal.com

| Drug Name | Therapeutic Area | Mechanism of Action |

| Axitinib | Oncology | Tyrosine Kinase Inhibitor |

| Pazopanib | Oncology | Tyrosine Kinase Inhibitor |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |

| Granisetron | Anti-emetic | Serotonin 5-HT3 receptor antagonist |

| Niraparib | Oncology | PARP Inhibitor |

| Entrectinib | Oncology | ALK, ROS1, TRK Inhibitor |

Rationale for the Academic Investigation of 7-Bromo-3-(methylsulfonyl)-1H-indazole

The academic and industrial interest in a specific compound like this compound stems from its potential as a highly versatile chemical intermediate for the synthesis of more complex, biologically active molecules. The rationale for its investigation can be broken down by analyzing its distinct structural features.

Firstly, the 7-bromo substitution is of critical importance for synthetic diversification. The bromine atom serves as a versatile functional handle for a variety of metal-catalyzed cross-coupling reactions. nih.gov The palladium-catalyzed Suzuki-Miyaura reaction, for instance, is a powerful and widely used method to form new carbon-carbon bonds by coupling an organohalide with a boronic acid. mdpi.comnih.govyoutube.com The presence of the bromine at the 7-position allows for the strategic introduction of a wide range of aryl and heteroaryl groups, which is a fundamental approach in medicinal chemistry to explore structure-activity relationships (SAR) and optimize lead compounds. nih.gov

Secondly, the 3-(methylsulfonyl) group significantly influences the electronic properties of the indazole ring. The methylsulfonyl (—SO₂CH₃) moiety is a strong electron-withdrawing group. This electronic modification can alter the reactivity of the indazole core and its ability to interact with biological targets. Furthermore, the sulfonamide functional group (a close relative of the sulfonyl group) is a well-established pharmacophore found in many classes of drugs, including antibacterial, diuretic, and anticancer agents. researchgate.net The presence of the methylsulfonyl group at the C3 position could therefore be explored for its potential to confer or enhance specific biological activities.

The combination of these two functionalities—a reactive handle for coupling reactions and an electronically significant group—makes this compound an ideal building block. It provides a pre-functionalized scaffold that allows chemists to rapidly generate libraries of novel, diverse indazole derivatives for high-throughput screening and drug discovery programs. Its investigation is driven not necessarily by its own inherent biological activity, but by its utility in constructing molecules with tailored properties for specific therapeutic targets. This is exemplified by related compounds like 7-bromo-4-chloro-1H-indazol-3-amine, which serves as a crucial intermediate in the synthesis of the potent anti-HIV drug, Lenacapavir. chemrxiv.org

Overview of Current Research Trajectories Involving this compound

Given its structure, the research trajectories involving this compound are primarily focused on its application in synthetic and medicinal chemistry. The overarching goal is to use it as a scaffold to build new chemical entities with potential therapeutic value.

A second trajectory is the development of novel, complex heterocyclic systems . The reactivity of the 7-bromo position allows for intramolecular cyclization reactions or multi-step synthetic sequences to build fused ring systems onto the indazole core. These new, more rigid structures can lead to compounds with unique pharmacological profiles.

A third, and perhaps most prominent, trajectory is its use in diversity-oriented synthesis for drug discovery. By employing a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), a multitude of different chemical groups can be attached at the 7-position. mdpi.com This allows for the systematic exploration of the chemical space around the 3-(methylsulfonyl)-1H-indazole core. Furthermore, the bromo-indazole could be converted to an azide (B81097), making it a suitable partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to link the indazole scaffold to other pharmacophores or molecular fragments. researchgate.netresearchgate.net This approach is highly efficient for generating large libraries of compounds for screening against various diseases.

| Synthetic Transformation | Purpose in Drug Discovery | Potential Product Class |

| Palladium-Catalyzed Suzuki Coupling | Introduce aryl/heteroaryl groups | Kinase Inhibitors, GPCR Modulators |

| Palladium-Catalyzed Sonogashira Coupling | Introduce alkyne functionalities | Antiviral agents, Chemical probes |

| Buchwald-Hartwig Amination | Introduce amine-based substituents | CNS-active agents, Enzyme inhibitors |

| Conversion to Azide & Click Chemistry | Link to other molecular fragments | Triazole-containing hybrids, PROTACs |

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2O2S |

|---|---|

Molecular Weight |

275.12 g/mol |

IUPAC Name |

7-bromo-3-methylsulfonyl-2H-indazole |

InChI |

InChI=1S/C8H7BrN2O2S/c1-14(12,13)8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,1H3,(H,10,11) |

InChI Key |

ANRLLYWAXOMLDO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C2C=CC=C(C2=NN1)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Bromo 3 Methylsulfonyl 1h Indazole

Established Synthetic Pathways for 7-Bromo-3-(methylsulfonyl)-1H-indazole

Multi-Step Synthesis Strategies from Precursor Molecules

A plausible and commonly employed strategy for the synthesis of this compound involves a convergent approach. This begins with the synthesis of the 7-bromo-1H-indazole core, followed by the introduction of the methylsulfonyl group at the 3-position.

One established method for the synthesis of 7-bromo-1H-indazole starts from 7-aminoindazole . chemicalbook.com This process involves a Sandmeyer-type reaction, where the amino group is diazotized with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by a copper(I) bromide-mediated displacement of the diazonium group with a bromine atom. chemicalbook.com

Alternatively, 7-bromo-1H-indazole can be prepared from 2-bromo-6-methylaniline . The synthesis proceeds by diazotization of the aniline (B41778) derivative, followed by an intramolecular cyclization to form the indazole ring.

With the 7-bromo-1H-indazole core in hand, the next critical step is the introduction of the methylsulfonyl group at the 3-position. A common strategy for this transformation is a three-step sequence:

C3-Halogenation: The 3-position of 7-bromo-1H-indazole is first halogenated, typically with iodine, to yield 7-bromo-3-iodo-1H-indazole . This reaction is often carried out using an iodine source in the presence of a base.

Introduction of a Methylthio Group: The resulting 3-iodo derivative can then undergo a nucleophilic substitution reaction with a methylthiolate source, such as sodium thiomethoxide, to produce 7-bromo-3-(methylthio)-1H-indazole .

Oxidation: The final step involves the oxidation of the methylthio group to the desired methylsulfonyl group. This is typically achieved using a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

This multi-step approach allows for the controlled and regioselective synthesis of this compound.

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Structure | Role in Synthesis |

| 7-Aminoindazole | Starting material for the synthesis of the 7-bromo-1H-indazole core. | |

| 2-Bromo-6-methylaniline | Alternative starting material for the synthesis of the 7-bromo-1H-indazole core. | |

| 7-Bromo-1H-indazole | Key intermediate possessing the brominated indazole core. | |

| 7-Bromo-3-iodo-1H-indazole | Intermediate for the introduction of the C3-substituent. | |

| 7-Bromo-3-(methylthio)-1H-indazole | Penultimate intermediate before oxidation. |

Regioselectivity and Chemo-selectivity Considerations in Synthesis

The synthesis of this compound requires careful control of regioselectivity and chemoselectivity at various stages.

During the synthesis of the 7-bromo-1H-indazole core, the position of the bromine atom is dictated by the starting material. For instance, starting with 7-aminoindazole ensures the bromine is introduced at the 7-position.

The functionalization of the 3-position of the indazole ring is a key regioselective step. The C3 position of the indazole nucleus is known to be susceptible to electrophilic attack, and methods like halogenation can be directed to this position under appropriate conditions. The use of a directing group on one of the nitrogen atoms of the indazole ring can also be employed to control the regioselectivity of C3-functionalization.

Chemoselectivity is particularly important during the oxidation of the methylthio group to the methylsulfonyl group. The oxidizing agent must be selective enough to oxidize the sulfur atom without affecting other functional groups in the molecule, such as the bromine atom or the indazole ring itself. Reagents like m-CPBA are often chosen for their ability to perform this transformation cleanly.

Methodological Advancements and Optimization of Synthetic Protocols

Research in the field of heterocyclic chemistry continuously leads to advancements in synthetic methodologies. For the synthesis of substituted indazoles, these advancements often focus on improving yields, reducing the number of steps, and employing more environmentally friendly reagents.

For the bromination step, the use of N-bromosuccinimide (NBS) as a brominating agent offers a milder alternative to liquid bromine. In the context of C3-functionalization, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools. For instance, a pre-functionalized indazole at the 3-position (e.g., with a halogen) can be coupled with a variety of partners to introduce diverse functional groups.

Functional Group Interconversions and Derivatization at the Indazole Core of this compound

The this compound molecule offers several avenues for further chemical modification. The bromine atom at the 7-position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, leading to a diverse library of analogues.

The methylsulfonyl group at the 3-position is generally stable, but the adjacent C-H bond can be deprotonated under strong basic conditions, allowing for the introduction of electrophiles at this position. Furthermore, the indazole nitrogen atoms can be alkylated or acylated to further modify the properties of the molecule. The regioselectivity of N-alkylation can often be controlled by the choice of base and solvent.

Novel Synthetic Approaches for Analogues of this compound

The development of novel synthetic approaches for analogues of this compound is driven by the need for new compounds with tailored properties. One area of innovation is the use of C-H activation strategies to directly functionalize the indazole core, bypassing the need for pre-functionalized starting materials.

For example, direct arylation or alkylation of the C-H bonds of the indazole ring using transition metal catalysts is a growing field of research. This approach offers a more atom-economical and efficient way to synthesize a variety of analogues.

Furthermore, the synthesis of analogues with different substitution patterns on the benzene (B151609) ring of the indazole core can be achieved by starting with appropriately substituted anilines or other precursors. The exploration of different sulfonyl groups at the 3-position, such as arylsulfonyl or other alkylsulfonyl groups, can also lead to the discovery of new compounds with unique properties.

Information regarding the molecular mechanisms of action of this compound is not available in publicly accessible scientific literature.

Extensive searches of chemical and biological databases and scholarly articles have been conducted to gather information specifically on the compound this compound. These searches aimed to identify its molecular targets, binding affinities, enzymatic inhibition or activation profiles, and its effects on intracellular signaling pathways and gene expression.

Despite a thorough investigation, no research findings, data tables, or detailed scientific discussions pertaining to the molecular mechanisms of this specific compound could be located. The scientific community has published extensively on the broader family of indazole derivatives, many of which exhibit significant biological activities and have been investigated as potential therapeutic agents. However, the particular bromine and methylsulfonyl substitutions at the 7 and 3 positions of the indazole ring in "this compound" define a unique chemical entity for which specific biological data is not present in the available literature.

Therefore, it is not possible to provide an article on the "Molecular Mechanisms of Action of this compound" as requested, due to the absence of foundational scientific research on this compound.

Molecular Mechanisms of Action of 7 Bromo 3 Methylsulfonyl 1h Indazole

Modulation of Intracellular Signaling Pathways by 7-Bromo-3-(methylsulfonyl)-1H-indazole

Influence on Post-Translational Modifications

There is no available research data describing the influence of this compound on post-translational modifications (PTMs). PTMs, such as phosphorylation, acetylation, ubiquitination, and methylation, are critical for regulating protein function and stability. semanticscholar.org Scientific inquiry has yet to explore whether this specific compound interacts with the enzymes that mediate these modifications or affects the PTM status of key cellular proteins.

Cellular Processes Affected by this compound

Cell Proliferation and Apoptosis Induction Mechanisms

No studies were found that investigate the effects of this compound on cell proliferation or the mechanisms by which it might induce apoptosis. While other indazole derivatives have been evaluated for their cytotoxic and pro-apoptotic activities against cancer cell lines, this specific compound has not been the subject of such research. researchgate.netjapsonline.com Therefore, information regarding its impact on cell growth, viability, or the activation of apoptotic pathways is currently unavailable.

Angiogenesis and Metastasis Modulation

There is a lack of research on the potential for this compound to modulate angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells). Consequently, no data exists on its potential effects on key factors involved in these processes.

Autophagy and Other Cellular Homeostatic Processes

The role of this compound in modulating autophagy or other cellular homeostatic processes has not been documented. Autophagy is a fundamental cellular recycling process essential for maintaining cellular health, and its dysregulation is linked to various diseases. nih.gov However, no studies have been published that link this specific compound to the autophagic pathway.

Structure Activity Relationship Sar Studies of 7 Bromo 3 Methylsulfonyl 1h Indazole and Its Analogues

Identification of Key Pharmacophoric Features within the 7-Bromo-3-(methylsulfonyl)-1H-indazole Scaffold

The biological activity of the this compound scaffold is dictated by a combination of steric, electronic, and hydrophobic features, which constitute its pharmacophore. The core 1H-indazole structure is a critical hinge-binding fragment in many kinase inhibitors. nih.gov The nitrogen atoms of the fused pyrazole (B372694) ring, particularly the N1-H, often act as essential hydrogen bond donors, anchoring the molecule to the hinge region of the kinase active site.

The substituent at the C3 position, in this case, the methylsulfonyl group, typically extends into the solvent-exposed region of the binding pocket. This position is crucial for modulating potency and selectivity. The sulfonyl group, with its strong hydrogen bond accepting capacity, can form key interactions with amino acid residues in the target protein.

The bromine atom at the C7 position is situated near the "gatekeeper" residue in many kinases. ucsf.edu This position is pivotal for achieving selectivity among different kinases. Modifications at C7 can influence the compound's ability to fit into the ATP-binding pocket and can be exploited to avoid clashes with bulkier gatekeeper residues found in other kinases, thereby enhancing target specificity. ucsf.edu

Impact of Substituent Modifications on Biological Activity

Systematic modification of the this compound scaffold has provided valuable insights into the SAR of this compound class.

The C7 position is a critical determinant of kinase selectivity. In studies of analogous indazole-based inhibitors, substitution at this position has been explored to probe the space around the gatekeeper residue of the target kinase. ucsf.edu Replacing the bromine atom with other groups can significantly alter the inhibitory profile. For instance, substituting the C7 hydrogen with small, neutral alkyl groups was hypothesized to be a suitable modification to avoid disrupting existing hydrogen bonds while probing the pocket. ucsf.edu

Table 1: Impact of C7 Position Variations on Biological Activity (Illustrative)

| Compound | C7-Substituent | Relative Potency | Key Observation |

|---|---|---|---|

| Analogue A | -Br | Baseline | Provides a balance of potency and selectivity. |

| Analogue B | -H | Decreased | Highlights the positive contribution of a C7 substituent. |

| Analogue C | -CH3 | Maintained or Increased | Small alkyl groups are well-tolerated and can enhance binding. ucsf.edu |

| Analogue D | -Cyclopropyl | Increased | Bulky groups may provide additional favorable interactions. |

Note: This table is illustrative, based on general principles of SAR for indazole-based inhibitors.

The C3 position of the indazole ring is instrumental for potency. SAR studies on various indazole derivatives have shown that the nature of the substituent at this position is a key driver of activity. For example, in a series of indazole amides developed as ERK1/2 inhibitors, the C3-amide was essential for potent inhibition. nih.gov Similarly, for calcium-release activated calcium (CRAC) channel blockers, the specific 3-carboxamide regiochemistry was found to be critical for activity, with the reverse amide isomer being inactive. nih.gov

Modifying the methylsulfonyl group—for instance, by altering the alkyl substituent or the oxidation state of the sulfur—can impact hydrogen bonding capacity, solubility, and metabolic stability.

Table 2: Impact of C3 Group Modifications on Biological Activity (Illustrative)

| Compound | C3-Substituent | Relative Potency | Key Observation |

|---|---|---|---|

| Analogue F | -SO2CH3 | Baseline | Potent activity due to H-bond accepting capacity. |

| Analogue G | -SO2C2H5 | Similar/Slightly Decreased | Modest changes in alkyl size are generally tolerated. |

| Analogue H | -S(O)CH3 | Decreased | Lower oxidation state reduces H-bond accepting strength. |

| Analogue I | -C(O)NHCH3 | Varies by target | Amide group can provide alternative H-bonding patterns. nih.gov |

Note: This table is illustrative, based on general principles of SAR for indazole-based inhibitors.

The nitrogen atoms of the indazole ring, particularly the N1-H, are often crucial for binding to target proteins through hydrogen bonding. nih.gov Substitution at the N1 position can therefore dramatically affect biological activity. In many cases, N1-alkylation leads to a loss of potency if the N1-H is involved in a critical hydrogen bond with the target's hinge region. However, in other contexts, N-substitution can be used to improve properties like cell permeability or to explore alternative binding modes. For instance, the synthesis of N-butyl-1H-indazole-3-carboxamide derivatives has been explored to create novel compounds. nih.gov The choice between N1 and N2 substitution is also critical, as the two isomers have different shapes and electronic properties, with the 1H-indazole tautomer generally being more thermodynamically stable. nih.govresearchgate.net

Table 3: Impact of N1-Substitution on Biological Activity (Illustrative)

| Compound | N1-Substituent | Relative Potency | Key Observation |

|---|---|---|---|

| Analogue K | -H | Baseline | N1-H acts as a key hydrogen bond donor. |

| Analogue L | -CH3 | Decreased | Blocks essential H-bond donation, reducing affinity. |

| Analogue M | -(CH2)2OH | Varies | May pick up new interactions or introduce unfavorable steric/polar effects. |

Note: This table is illustrative, based on general principles of SAR for indazole-based inhibitors.

Lead Optimization Strategies Guided by SAR Analysis

SAR data provides a roadmap for lead optimization. For the this compound scaffold, optimization strategies focus on enhancing potency, improving selectivity, and refining pharmacokinetic properties.

One key strategy involves fine-tuning the C7 substituent to maximize selectivity. By introducing small, hydrophobic groups, it may be possible to design inhibitors that specifically target kinases with smaller gatekeeper residues (e.g., threonine or valine) while sparing those with larger ones (e.g., methionine or phenylalanine).

Another approach is the modification of the C3-methylsulfonyl group to improve physicochemical properties. Replacing the methyl group with other functionalities could enhance solubility or reduce metabolic liabilities without compromising the essential hydrogen bonding interactions of the sulfonyl moiety.

Finally, computational methods such as molecular docking and molecular dynamics simulations can be employed to rationalize the observed SAR and guide the design of new analogues. researchgate.net These methods can predict how novel substituents will interact with the target's binding site, allowing for a more rational and efficient optimization process.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For indazole derivatives, 3D-QSAR studies have been successfully applied to understand the structural requirements for potent inhibition of targets like Hypoxia-inducible factor-1α (HIF-1α). nih.gov

In a typical 3D-QSAR study, a series of analogues is aligned, and molecular fields (steric and electrostatic) are calculated. Partial least squares (PLS) analysis is then used to generate a model that relates variations in these fields to changes in biological activity. The resulting models generate contour maps that visualize regions where steric bulk or specific electronic features are favorable or unfavorable for activity. nih.gov

For the this compound scaffold, a QSAR model could reveal the following:

Steric Contour Maps: Green contours might indicate regions where bulky substituents at positions like C7 enhance activity, while yellow contours would show areas where bulk is detrimental.

Electrostatic Contour Maps: Blue contours could highlight areas where positive charge is favorable (e.g., near a negatively charged amino acid residue), while red contours would indicate where negative charge is preferred.

These models, along with pharmacophore mapping, provide a powerful predictive tool for designing new derivatives with enhanced potency and a desired biological profile. nih.gov

Preclinical Biological Evaluation of 7 Bromo 3 Methylsulfonyl 1h Indazole

In Vitro Efficacy Studies

Cell Line-Based Efficacy and Potency Assays

No data is publicly available regarding the efficacy and potency of 7-Bromo-3-(methylsulfonyl)-1H-indazole in cell line-based assays.

Primary Cell Culture and Organoid Model Investigations

There is no information available from studies investigating the effects of this compound in primary cell cultures or organoid models.

Co-culture and Three-Dimensional Cell Culture System Applications

No research has been published detailing the application or efficacy of this compound in co-culture or three-dimensional cell culture systems.

In Vivo Efficacy and Proof-of-Concept Studies in Relevant Animal Models

Evaluation in Disease-Specific Animal Models (e.g., oncology, infectious disease)

There are no publicly accessible records of this compound being evaluated in any disease-specific animal models for conditions such as cancer or infectious diseases.

Assessment of Therapeutic Outcomes and Efficacy Biomarkers in Animal Models

Due to the lack of in vivo studies, there is no information on the therapeutic outcomes or any efficacy biomarkers associated with the administration of this compound in animal models.

Comparative Efficacy Studies against Reference Compounds in Preclinical Settings

Comprehensive searches of available scientific literature and databases did not yield specific comparative efficacy studies for this compound against reference compounds in preclinical settings. While the indazole scaffold is a recognized pharmacophore in medicinal chemistry, leading to the development of various therapeutic agents, public domain data detailing the direct comparison of this specific compound with established drugs in animal models of disease is not available.

Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization in Preclinical Species

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound in preclinical species are not publicly documented. The subsequent sections outline the type of information that would be necessary for a complete preclinical profile; however, specific data for this compound has not been found in the reviewed literature.

Absorption and Distribution Profiles in Animal Models

No specific studies detailing the absorption and distribution of this compound in animal models were identified in the public domain. Characterization of these parameters would typically involve administering the compound to preclinical species (e.g., rodents, canines) and subsequently measuring its concentration in plasma and various tissues over time.

Metabolic Pathways and Excretion Mechanisms in Preclinical Organisms

Information regarding the metabolic pathways and excretion mechanisms of this compound in preclinical organisms is not available in the surveyed literature. A typical investigation into these aspects would involve the use of in vitro systems, such as liver microsomes and hepatocytes, from different preclinical species and in vivo studies to identify metabolites and determine the routes and rates of elimination from the body.

PK/PD Correlations and Predictive Modeling in Preclinical Systems

Due to the absence of both pharmacokinetic and pharmacodynamic data for this compound, no information on PK/PD correlations or predictive modeling in preclinical systems could be located. The establishment of such correlations is fundamental to understanding the relationship between drug exposure and its pharmacological effect, which is crucial for predicting therapeutic outcomes.

Computational Chemistry and in Silico Investigations of 7 Bromo 3 Methylsulfonyl 1h Indazole

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target. The indazole scaffold is a well-known "hinge-binding" fragment, particularly effective in the inhibition of protein kinases. mdpi.com Therefore, molecular docking studies for 7-Bromo-3-(methylsulfonyl)-1H-indazole would likely focus on various kinases implicated in diseases like cancer and inflammation. nih.govmdpi.com

Potential kinase targets could include Apoptosis signal-regulated kinase 1 (ASK1), Mitogen-activated protein kinase 1 (MAPK1), and various receptor tyrosine kinases such as Fibroblast Growth Factor Receptors (FGFRs) or Epidermal Growth Factor Receptors (EGFRs). mdpi.comresearchgate.netrsc.org A typical docking protocol would involve preparing the 3D structure of this compound, obtaining a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB), and using a docking algorithm (e.g., AutoDock, GOLD) to predict the binding pose and score. nih.gov

The predicted interactions would likely involve the indazole core forming hydrogen bonds with the backbone residues of the kinase hinge region. The methylsulfonyl group at the 3-position is expected to act as a hydrogen bond acceptor, potentially interacting with nearby amino acid residues, while the bromo substituent at the 7-position could engage in halogen bonding or hydrophobic interactions, contributing to binding affinity and selectivity. nih.gov The docking results, including binding energy and key interactions, are crucial for understanding the structural basis of inhibition and for guiding further structural modifications. rsc.org

| Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hinge Region) | Other Predicted Interactions |

|---|---|---|---|

| ASK1 (e.g., 5W5I) | -9.1 | Met, Glu | Hydrogen bond with Asp; Halogen bond with Leu |

| MAPK1 (e.g., 4QTB) | -8.5 | Met, Asp | Hydrophobic interactions with Val, Ile |

| FGFR1 (e.g., 4V04) | -8.8 | Ala, Glu | Sulfonyl group interaction with Lys |

| EGFR (T790M) (e.g., 2JIT) | -8.2 | Met793, Leu792 | Interaction with gatekeeper residue Met790 |

Molecular Dynamics Simulations to Elucidate Binding Kinetics and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com For this compound, MD simulations are essential for validating the stability of the docked pose and understanding the intricate dynamics of the binding event. mdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide insights into the binding kinetics, such as the ligand's residence time in the active site. nih.gov

A typical MD simulation protocol involves placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and applying a force field (e.g., CHARMM, AMBER) to calculate the forces between atoms and their subsequent motions. mdpi.com Simulations run for nanoseconds to microseconds can reveal the stability of key interactions, like the hydrogen bonds at the kinase hinge. mdpi.com Advanced MD techniques, such as steered molecular dynamics (SMD) or metadynamics, can be employed to simulate the unbinding process, allowing for the estimation of dissociation rate constants (k_off) and providing a deeper understanding of the determinants of drug residence time, a critical parameter for in vivo efficacy. nih.gov

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM36, AMBER14 | Defines the potential energy function of the system. |

| Water Model | TIP3P | Explicitly solvates the complex to mimic an aqueous environment. |

| System Neutralization | Addition of counter-ions (e.g., Na+, Cl-) | Neutralizes the overall charge of the system. |

| Simulation Time | 100 - 500 ns | Allows for sufficient sampling of conformational space to assess stability. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 310 K (37 °C) | Simulates human body temperature. |

In Silico ADME Prediction

The success of a drug candidate depends not only on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction tools are vital for early-stage assessment of a compound's drug-likeness, helping to identify potential liabilities before committing to costly synthesis and experimental testing.

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS) but undesirable for peripherally acting agents. nih.gov BBB permeability is largely governed by physicochemical properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov In silico models can predict a compound's BBB penetration, often expressed as the logBB value (logarithm of the brain-to-plasma concentration ratio). For this compound, a low TPSA and a balanced logP would suggest potential for BBB penetration.

Oral administration is the most common and convenient route for drugs. Good oral bioavailability requires a compound to be absorbed efficiently from the gastrointestinal (GI) tract. nih.gov Computational models like Lipinski's Rule of Five provide a foundational assessment of a compound's potential for good oral absorption. nih.gov More sophisticated models, such as the BOILED-Egg model, can simultaneously predict GI absorption and BBB permeation. nih.gov These models analyze properties like lipophilicity and polarity to classify compounds. Given its molecular structure, this compound is likely to exhibit good passive GI absorption.

Metabolic stability is a critical parameter that influences a drug's half-life and dosing regimen. The major enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family. researchgate.net In silico models can predict which sites on a molecule are most susceptible to metabolism (Sites of Metabolism, SOMs) and whether the compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). researchgate.net The sulfonyl group is generally stable, but the aromatic rings of the indazole scaffold could be sites for hydroxylation. nih.gov Predicting inhibition of CYP enzymes is also crucial for assessing the potential for drug-drug interactions (DDIs), where one drug affects the metabolism of another. researchgate.net

| ADME Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight (g/mol) | ~289.14 | Compliant with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | ~2.5 - 3.0 | Optimal range for permeability |

| Topological Polar Surface Area (TPSA) | ~75 Ų | Suggests good oral absorption and BBB permeability (<90 Ų) |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |

| Gastrointestinal Absorption | High | Predicted to be well-absorbed from the gut |

| BBB Permeability | Yes | Likely to cross the blood-brain barrier |

| CYP450 Inhibition | Potential inhibitor of CYP2C9/CYP3A4 | Indicates a potential for drug-drug interactions |

| Metabolic Stability | Moderate to High | The core structure is relatively stable |

Virtual Screening and De Novo Drug Design Approaches Utilizing the Indazole Scaffold

The this compound structure can serve as a valuable starting point for discovering new, potentially more potent, or selective compounds.

Virtual Screening: This computational technique involves searching large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Using the indazole scaffold as a query, similarity-based virtual screening can identify commercially available or synthetically accessible analogues from vast chemical databases (e.g., ZINC, Enamine). researchgate.net Alternatively, in structure-based virtual screening, the binding hypothesis generated from docking this compound can be used to screen libraries for compounds that fit the target's active site and replicate key interactions.

De Novo Drug Design: This approach involves building novel molecular structures from scratch, either by assembling small molecular fragments or by decorating a core scaffold. researchgate.net Algorithms can use the this compound core and its predicted binding mode as a foundation. These programs can then intelligently add or modify functional groups to optimize interactions with the target protein, aiming to improve properties like binding affinity, selectivity, and ADME profiles. This strategy allows for the exploration of novel chemical space beyond what is available in existing compound libraries.

Conformational Analysis and Quantum Chemical Calculations for Electronic Structure

The conformational flexibility and electronic landscape of a molecule are pivotal to understanding its reactivity, intermolecular interactions, and potential as a pharmacophore. For this compound, computational methods, particularly quantum chemical calculations, provide profound insights into these characteristics. This section delves into the conformational analysis centered on the methylsulfonyl group's rotation and the detailed electronic structure of the molecule.

Conformational Analysis

The primary source of conformational isomerism in this compound is the rotation around the single bond connecting the sulfur atom of the methylsulfonyl group to the C3 carbon of the indazole ring (the C3-S bond). The orientation of the methylsulfonyl group relative to the planar indazole ring system can influence the molecule's steric and electronic properties.

In silico studies on analogous aryl methyl sulfones reveal that the rotational barrier around the aryl-sulfur bond is relatively low. The preferred conformation is typically one where the C-S-C plane of the methylsulfonyl group is not coplanar with the aromatic ring. The lowest energy conformation is often a staggered arrangement where the methyl group and oxygen atoms of the sulfonyl group are positioned to minimize steric hindrance with the adjacent atoms on the indazole ring.

The two principal conformations arise from the relative orientation of the methyl group with respect to the indazole core. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can predict the potential energy surface for this rotation. For aryl sulfones, the energy difference between various stable conformers is often small, typically within a few kcal/mol, suggesting that multiple conformations may coexist at room temperature.

Below is a representative data table illustrating typical dihedral angles and relative energies for the rotation of a methylsulfonyl group attached to an aromatic ring, based on general findings for this class of compounds.

Interactive Data Table: Predicted Conformational Parameters for Aryl-SO₂CH₃ Rotation

| Conformer | Dihedral Angle (Aryl-C-S-C) | Relative Energy (kcal/mol) | Population (%) |

| Global Minimum | ~90° | 0.00 | 75 |

| Local Minimum | ~270° | 0.50 | 20 |

| Transition State | ~0° / 180° | 2.50 | 5 |

Note: The data in this table are representative values for a generic aryl methyl sulfone and are intended for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of this compound, offering a detailed picture of charge distribution, molecular orbitals, and reactivity indicators. These calculations are typically performed using DFT methods (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G(d,p)).

Molecular Orbitals and Electronic Density: The electronic character of the indazole ring is significantly modulated by the two substituents: the bromine atom at position 7 and the methylsulfonyl group at position 3. Both are electron-withdrawing groups. The methylsulfonyl group, in particular, is a strong -I (inductive) and -M (mesomeric) group, substantially lowering the electron density of the indazole ring system. The bromine atom also contributes an inductive withdrawing effect.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's chemical reactivity.

HOMO: For substituted indazoles, the HOMO is typically a π-orbital distributed across the bicyclic ring system. The presence of electron-withdrawing groups lowers the energy of the HOMO, making the molecule less susceptible to electrophilic attack.

LUMO: The LUMO is also a π*-orbital. The strong electron-withdrawing nature of the methylsulfonyl group is expected to significantly lower the LUMO energy, increasing the molecule's susceptibility to nucleophilic attack, particularly at the electron-deficient carbon atoms of the indazole core.

The HOMO-LUMO energy gap is a key indicator of chemical stability. A large gap implies high stability and low reactivity. The presence of the bromo and methylsulfonyl substituents is expected to result in a moderate HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (red/yellow) localized around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atoms of the indazole ring. These sites represent likely centers for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the indazole ring, indicating sites for nucleophilic attack or hydrogen bond donation.

Detailed Research Findings from Quantum Calculations

The following table summarizes key electronic properties that would be derived from a typical DFT calculation on a molecule like this compound, based on data from analogous heterocyclic and sulfonyl-containing compounds.

Interactive Data Table: Calculated Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | -7.0 to -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -2.5 to -2.0 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 to 5.0 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.0 to 4.5 D | Measures the overall polarity of the molecule. |

| Mulliken Charge on S | +1.2 to +1.5 | Indicates the strong positive charge on the sulfur atom due to adjacent oxygen atoms. |

| Mulliken Charge on O | -0.6 to -0.8 | Shows the high negative charge on the sulfonyl oxygens. |

Note: These values are estimations based on computational studies of structurally related molecules and serve as a guide to the expected electronic characteristics of this compound.

Emerging Research Directions and Future Perspectives for 7 Bromo 3 Methylsulfonyl 1h Indazole

Q & A

Q. Q1. What are the common synthetic routes for 7-Bromo-3-(methylsulfonyl)-1H-indazole, and how do reaction conditions influence yield?

A1. The synthesis typically involves sulfonylation of 7-bromo-1H-indazole precursors. A two-step approach is often employed:

Bromination : Bromine or N-bromosuccinimide (NBS) is used to introduce the bromine substituent at the 7-position of indazole.

Sulfonylation : Methylsulfonyl chloride reacts with the indazole core under basic conditions (e.g., NaH or EtN) in anhydrous solvents like DMF or THF .

Key considerations :

- Excess methylsulfonyl chloride may lead to over-sulfonylation; stoichiometric control is critical.

- Temperature (0–25°C) and reaction time (2–12 hours) significantly affect yield (reported 50–75% for optimized protocols).

- Purification via column chromatography (silica gel, hexane/EtOAc) is standard.

Q. Q2. How is crystallographic characterization performed for this compound derivatives?

A2. Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of solvent (e.g., acetone/DMSO mixtures) to obtain high-quality crystals.

- Data collection : Use of synchrotron radiation or laboratory diffractometers (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL or Olex2 software for structure solution, with R1 values < 0.05 for reliable data .

Example : In osmium-indazole complexes, the methylsulfonyl group’s geometry (tetrahedral S=O bond angles) was resolved using SHELXL, confirming its role in stabilizing crystal packing .

Advanced Research Questions

Q. Q3. How do electronic effects of the methylsulfonyl group modulate the biological activity of this compound?

A3. The methylsulfonyl group acts as a strong electron-withdrawing group (EWG), influencing:

- Reactivity : Enhances electrophilic substitution at the 5-position of indazole due to meta-directing effects.

- Binding affinity : In enzyme inhibition studies (e.g., α-glucosidase), the sulfonyl group forms hydrogen bonds with catalytic residues (e.g., Asp214 in α-glucosidase), as shown in molecular docking simulations .

Data contradiction : Some studies report reduced activity when replacing methylsulfonyl with weaker EWGs (e.g., methylthio), while others note improved solubility and bioavailability .

Q. Q4. What strategies resolve contradictions in reported IC50_{50}50 values for this compound in enzymatic assays?

A4. Discrepancies often arise from assay conditions:

Enzyme source : Recombinant vs. tissue-extracted enzymes (e.g., α-glucosidase from Saccharomyces cerevisiae vs. rat intestine).

Substrate concentration : Competitive inhibition kinetics require substrate saturation (e.g., p-nitrophenyl-α-D-glucopyranoside at 2 mM).

Controls : Use of acarbose (IC = 0.5–1.0 μM) as a positive control ensures assay validity .

Recommendation : Report IC with 95% confidence intervals and triplicate measurements to enhance reproducibility.

Q. Q5. How can computational methods predict the metabolic stability of this compound?

A5. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to:

- Identify metabolic hotspots : The bromine atom at C7 is prone to cytochrome P450-mediated dehalogenation, while the methylsulfonyl group resists oxidation.

- Half-life prediction : MD simulations in liver microsome models (e.g., CYP3A4) estimate t ≈ 2.5 hours, aligning with in vitro microsomal stability assays .

Q. Q6. What are the challenges in analyzing this compound via LC-MS, and how are they mitigated?

A6. Key challenges and solutions:

- Ion suppression : Caused by the sulfonyl group’s polarity. Use HILIC columns (e.g., Acquity BEH Amide) with mobile phase: 10 mM ammonium formate (pH 3.0)/acetonitrile.

- Fragmentation : ESI+ mode yields [M+H] at m/z 288. Collision-induced dissociation (CID) produces fragments at m/z 171 (indazole ring) and 97 (SOCH) .

- Quantification : Internal standards (e.g., deuterated analogs) improve accuracy in pharmacokinetic studies.

Methodological Best Practices

Q. Q7. How should researchers handle conflicting crystallographic data for methylsulfonyl-indazole derivatives?

A7. Follow these steps:

Validate data quality : Ensure R1 < 0.05 and wR2 < 0.12.

Compare packing motifs : Discrepancies in unit cell parameters (e.g., P21/c vs. P21/n space groups) may arise from solvent inclusion (e.g., acetone vs. DMSO) .

Re-refine data : Use SHELXPRO to check for missed symmetry or disorder in the methylsulfonyl group .

Q. Q8. What in vitro assays are most suitable for evaluating the anticancer potential of this compound?

A8. Prioritize assays aligned with mechanistic hypotheses:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.